N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine

Pharmaceutical impurity profiling Positional isomer separation HPLC method validation

Pharmaceutical QC laboratories risk ICH Q2(R1) validation failure when using imprecise 'dimethindene impurity' mixtures-chromatographic co-elution of the 1-positional isomer with the API leads to erroneous peak identification and inaccurate quantification. • Single-entity positional isomer (≥95% purity) supplied with full characterization data ensures unambiguous HPLC peak assignment and accurate impurity quantification. • Certified CoA with traceability against USP/EP pharmacopeial standards supports ANDA, DMF, and regulatory submission compliance. • Used as a system suitability marker to demonstrate specificity-baseline resolution from dimethindene and degradation products confirmed under validated chromatographic conditions.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
Cat. No. B13113051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC(C1C2=CC=CC=C2C=C1CCN(C)C)C3=CC=CC=N3
InChIInChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,14-15,20H,11,13H2,1-3H3
InChIKeyPACZXIVBTPOCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethindene Positional Isomer Standard


N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine (CAS 371974-07-1) is a synthetic organic compound belonging to the arylalkylamine class, specifically a positional isomer of the first-generation H1-antihistamine dimethindene [1]. Unlike dimethindene, which carries the (1-(pyridin-2-yl)ethyl) substituent at the indene 3-position, this compound bears the same substituent at the indene 1-position while retaining the N,N-dimethylethanamine side chain at the 2-position . It is commercially supplied as a highly characterized reference standard (typically ≥95% purity) intended exclusively for analytical method development, method validation (AMV), and quality control (QC) applications during the manufacture of dimethindene active pharmaceutical ingredient (API) [1]. The compound is utilized as a marker for process-related impurity profiling and is not intended for therapeutic use.

Purpose
Analytical method validation (AMV) and QC release testing for dimethindene API
Identity
1‑positional isomer of dimethindene; retains N,N‑dimethylethanamine side chain
Characterization
Highly characterized reference standard with full spectral and chromatographic documentation

Risks of Generic Isomer Substitution


Procurement of an imprecisely defined 'dimethindene impurity' or a non-position-specific isomeric mixture introduces unacceptable risk into regulated pharmaceutical analysis. Dimethindene API synthesis generates multiple structurally related substances, including the 1-positional isomer (the target compound), N-demethyl analogs (EP Impurity I), and oxidation products (EP Impurity E) [1]. Because chromatographic retention time, UV absorbance, and mass spectral fragmentation patterns are exquisitely sensitive to subtle structural differences, substituting an imprecise mixture or a different impurity standard for the well-characterized 1-positional isomer can lead to erroneous peak identification, inaccurate quantification, and failure to meet ICH Q2(R1) validation criteria for specificity [2]. Direct comparative evidence below demonstrates why traceable, single-entity positional isomer standards are essential to achieve regulatory compliance in and around dimethindene dosage forms.

Peak identification may be unreliable
Generic impurity mixtures often co‑elute or shift retention, making it difficult to assign the correct positional isomer peak without a well‑characterized single‑entity standard.
Quantification accuracy can be compromised
Using a mixture with unknown isomer composition prevents accurate calibration and may lead to out‑of‑specification impurity results during batch release.
Regulatory specificity requirements may not be met
ICH Q2(R1) specificity validation demands proven resolution from the API; a non‑traceable isomer mixture may fail to demonstrate the required baseline separation.

Procurement Differentiation Evidence


Chromatographic Resolution from API

The target compound differs from the parent dimethindene by the position of the pyridylethyl substituent on the indene core (1- vs. 3-substitution), altering its hydrophobic interaction potential and dipole moment . In reversed‑phase HPLC systems utilizing cyanopropyl‑bonded stationary phases, dimethindene and its structural analogs exhibit distinct resolution, with the 1‑positional isomer eluting as a separable peak under conditions that achieve baseline separation (Rs > 1.5) from the API [1].

HPLC resolution vs. API
Method context
1‑positional isomer baseline resolved from dimethindene (Rs ≥ 1.5) on cyanopropyl stationary phase
Generic mixtures: co‑elution risk with API or other process impurities
Ensures specificity for ICH Q2(R1) method validation
Zorbax SB CN, ACN‑buffer pH 3.0, 254 nm; verified separation [1]
Pharmaceutical impurity profiling Positional isomer separation HPLC method validation

Boiling Point and pKa Differentiation

The positional shift of the lipophilic pyridylethyl group from the 3‑ to 1‑position of the indene ring system results in measurable differences in physicochemical properties relative to the parent API . These differences influence both analytical method development (e.g., extraction efficiency, ionization efficiency) and confirm the compound’s distinct chemical identity, which is critical for use as a reference standard [1].

Boiling point differentiation
Class-level inference
165–175 °C (0.5 Torr)
~10 °C higher than dimethindene class expectation; pKa predicted 9.58 ± 0.28
Supports orthogonal identity confirmation of the positional isomer standard
Predicted and measured at reduced pressure; verify experimentally for critical applications
Physicochemical characterization Isomer differentiation Reference standard specification

Characterization Data and Traceability

Suppliers of this specific positional isomer provide a comprehensive characterization package that includes 1H NMR, 13C NMR, HRMS, HPLC purity certification, and a Certificate of Analysis (CoA) compliant with ISO 17025 and ICH Q7 guidelines [1]. By contrast, generic 'impurity mixtures' or bulk dimethindene API may lack such detailed positional-isomer-specific documentation, making them unsuitable as certified reference standards for ANDA or DMF submissions [1][2]. The availability of a diastereomeric mixture form (DiHCl) further enables chiral purity investigations that are inaccessible with achiral, single-entity alternatives [2].

Characterization data traceability
Supporting evidence
Full package: 1H/13C NMR, HRMS, HPLC purity (≥95%), ISO 17025‑aligned CoA
Generic alternatives: typically only HPLC purity; no positional isomer confirmation
Enables regulatory filing (ANDA/DMF) with auditable reference standard traceability
Vendor‑provided documentation; diastereomeric DiHCl mixture available for chiral investigations
Reference standard traceability Regulatory compliance Certificates of Analysis

Application Scenarios in Pharmaceutical Development


Method Validation for ANDA Submissions

The positional isomer standard is used to demonstrate specificity during HPLC method validation for dimethindene maleate dosage forms. Its distinct retention time under cyanopropyl-phase conditions [1] allows it to serve as a system suitability marker to prove that the method resolves the API from a closely related process impurity, satisfying ICH Q2(R1) requirements.

QC Release Testing of API Batches

QC laboratories utilize the target compound as a quantitative reference to calibrate impurity levels in production batches. The ability to spike the isomer into API samples and recover it with known accuracy (relative response factor established via CoA data) [1] ensures batch-to-batch consistency and compliance with EP monographs for related substances.

Process Development and Route Optimization

During process chemistry optimization, the positional isomer serves as a marker to track and minimize the formation of this undesired regioisomer. Its quantitation in reaction monitoring samples helps process chemists adjust conditions (e.g., temperature, catalyst loading) to drive the synthesis toward the desired 3‑substituted product [1].

Stability-Indicating Method for Forced Degradation

The isomer is employed alongside forced degradation products to confirm that the analytical method can distinguish process impurities from degradation products. This application builds on validated chromatographic methods where baseline separation between the 1‑isomer, dimethindene, and major degradation products (e.g., 2‑ethylpyridine) has been demonstrated [1].

Application
Selection Property
Validation Focus
ANDA method validation
Chromatographic specificity with cyanopropyl-phase method
ICH Q2(R1) resolution from dimethindene API
QC release testing of API batches
Calibrated impurity quantitation using relative response factor
Batch-to-batch process impurity consistency
Process chemistry optimization
Isomer-specific process marker
Minimization of unwanted 1‑regioisomer formation
Stability‑indicating method setup
Separability from forced degradation products
Peak attribution for degradation and process impurities
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